molecular formula C12H10Cl3NO B1330136 1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol CAS No. 56211-74-6

1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol

Cat. No.: B1330136
CAS No.: 56211-74-6
M. Wt: 290.6 g/mol
InChI Key: NZHSXBNFZVWFFB-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol is a useful research compound. Its molecular formula is C12H10Cl3NO and its molecular weight is 290.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227244. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Derivatives and Reactivity

1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol and its derivatives have been studied for their unique chemical properties. For instance, Loghmani-Khouzani et al. (2006) investigated the preparation and reactivity of various quinoline derivatives, including 1,1,1-trifluoro-3-(4-chloro-1H-quinolin-2-ylidene)propan-2-one, demonstrating their potential in chemical synthesis and applications (Loghmani-Khouzani et al., 2006).

Anticancer Activity in Zebrafish Model

A significant application of quinoline-derived trifluoromethyl alcohols, including this compound, is in the field of cancer research. Sittaramane et al. (2015) explored the synthesis and anticancer activity of these compounds in a zebrafish embryo model, highlighting their potential as potent growth inhibitors and anticancer agents (Sittaramane et al., 2015).

Electrophilic Substitution Reactions

Aleksandrov et al. (2020) studied the synthesis and reactivity of quinoline derivatives involving electrophilic substitution reactions. This research is critical in understanding the chemical behavior of compounds like this compound and their potential applications in organic synthesis (Aleksandrov et al., 2020).

Molecular Recognition via Spectroscopy

The use of quinoline derivatives in molecular recognition has been explored by Khanvilkar et al. (2018), who utilized optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol for molecular recognition of enantiomers, demonstrating the application of such compounds in analytical chemistry (Khanvilkar & Bedekar, 2018).

Catalysis and Bond Cleavage

Research by Wu et al. (2018) on the direct conversion of ethyl ketone to alkyl ketone via chelation-assisted Rhodium(I)-catalyzed carbon–carbon bond cleavage illustrates the catalytic applications of quinoline derivatives. They demonstrate the versatility of these compounds in facilitating complex chemical transformations (Wu et al., 2018).

Properties

IUPAC Name

1,1,1-trichloro-3-quinolin-2-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl3NO/c13-12(14,15)11(17)7-9-6-5-8-3-1-2-4-10(8)16-9/h1-6,11,17H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHSXBNFZVWFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280215
Record name 1,1,1-trichloro-3-(quinolin-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56211-74-6
Record name 56211-74-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227244
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC15911
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,1-trichloro-3-(quinolin-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trichloro-3-(quinolin-2-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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